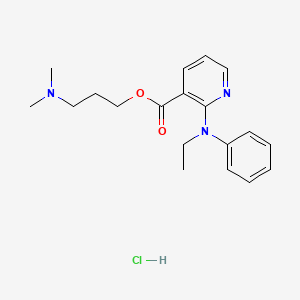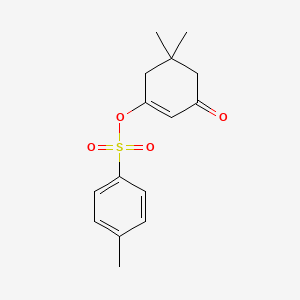
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Applications De Recherche Scientifique
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The sulfonate ester can act as a leaving group in substitution reactions, while the ketone group can participate in redox reactions. These interactions are facilitated by the molecular structure, which allows for various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate ester instead of a sulfonate ester.
5,5-Dimethyl-3-thioxocyclohex-1-en-1-yl sulfide: Contains a thioxo group instead of an oxo group.
Uniqueness
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
77708-65-7 |
|---|---|
Formule moléculaire |
C15H18O4S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H18O4S/c1-11-4-6-14(7-5-11)20(17,18)19-13-8-12(16)9-15(2,3)10-13/h4-8H,9-10H2,1-3H3 |
Clé InChI |
ZELQRQCLLVOKLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




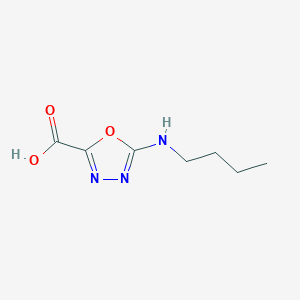
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
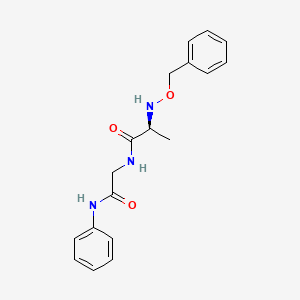
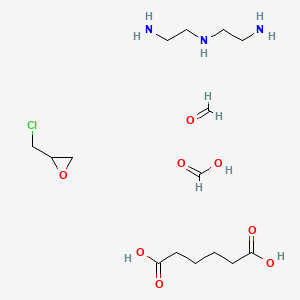
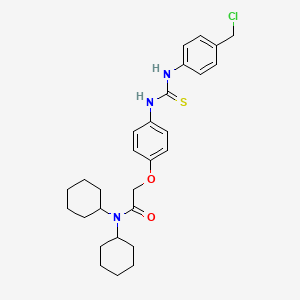
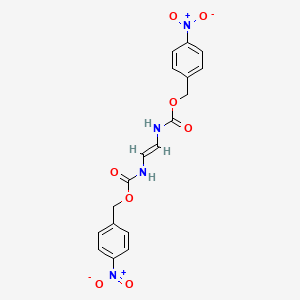
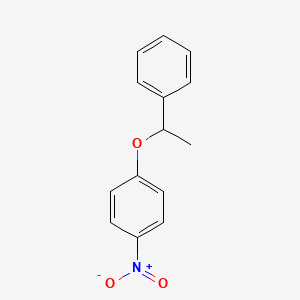

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
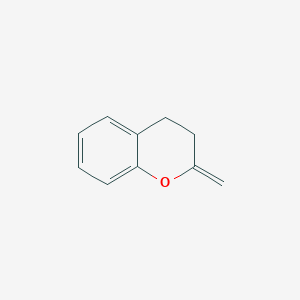
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
